molecular formula C20H19ClN2O2 B4605334 3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide

Cat. No.: B4605334
M. Wt: 354.8 g/mol
InChI Key: KIURMPBHCQLWDT-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methyl group, a phenylpropyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. The starting materials often include 2-chlorobenzoyl chloride, which reacts with appropriate amines and other reagents under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-(3-phenylpropyl)thiourea: Shares structural similarities but differs in the functional groups attached to the core structure.

    Prothioconazole: Another compound with a chlorophenyl group, used primarily as a fungicide.

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-14-18(19(23-25-14)16-11-5-6-12-17(16)21)20(24)22-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIURMPBHCQLWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide

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